molecular formula C13H7Cl2F3N2O B2839038 (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime CAS No. 338960-05-7

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime

Cat. No.: B2839038
CAS No.: 338960-05-7
M. Wt: 335.11
InChI Key: FYOHMKXNOOSMNU-RGVLZGJSSA-N
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Description

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime: is a complex organic compound characterized by its chlorinated phenyl and pyridinyl groups, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of phenyl and pyridinyl groups. The trifluoromethyl group is introduced through specific fluorination reactions. The oxime group is then formed by reacting the ketone with hydroxylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxime group can be oxidized to form a nitrile or amide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be employed.

Major Products Formed:

  • Oxidation: Nitriles, amides, or carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime: can be compared to other similar compounds, such as:

  • 4-Chlorophenyl-2-pyridinylmethanone oxime: Similar structure but lacking the trifluoromethyl group.

  • 3-Chloro-5-(trifluoromethyl)pyridine: Similar pyridinyl group but different phenyl substitution.

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)11(20-21)12-10(15)5-8(6-19-12)13(16,17)18/h1-6,21H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOHMKXNOOSMNU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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